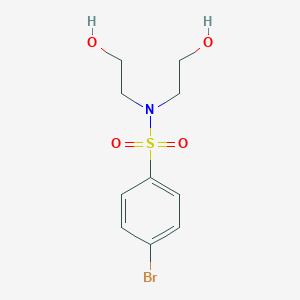![molecular formula C22H30N4O4S2 B226414 1-METHYL-4-({4'-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-[1,1'-BIPHENYL]-4-YL}SULFONYL)PIPERAZINE](/img/structure/B226414.png)
1-METHYL-4-({4'-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-[1,1'-BIPHENYL]-4-YL}SULFONYL)PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a biphenyl moiety, making it a unique and versatile molecule in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with sulfonyl and biphenyl groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl and biphenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-piperazinopiperidine: Another piperazine derivative with similar structural features but different functional groups.
4-[(4-methyl-1-piperazinyl)sulfonyl]aniline: A related compound with a sulfonyl group attached to an aniline moiety.
Uniqueness
1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in various scientific research applications sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C22H30N4O4S2 |
|---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
1-methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C22H30N4O4S2/c1-23-11-15-25(16-12-23)31(27,28)21-7-3-19(4-8-21)20-5-9-22(10-6-20)32(29,30)26-17-13-24(2)14-18-26/h3-10H,11-18H2,1-2H3 |
InChI-Schlüssel |
XWEXUIHEZHRDAR-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


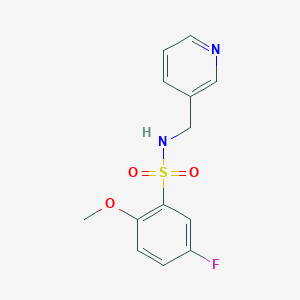
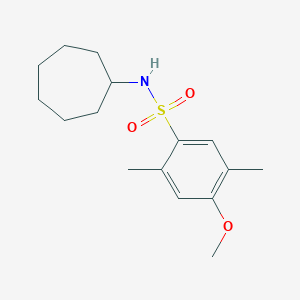
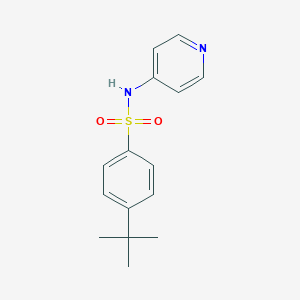

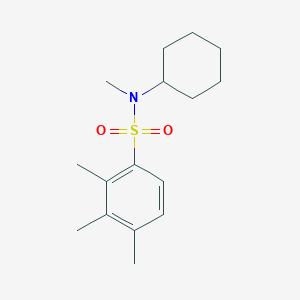
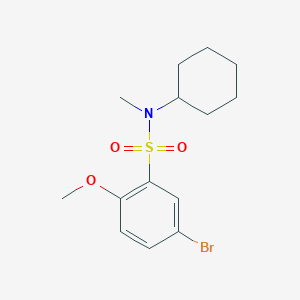

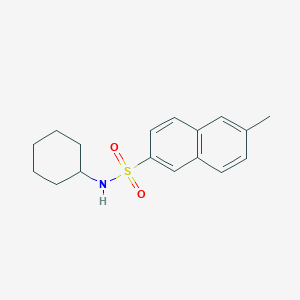
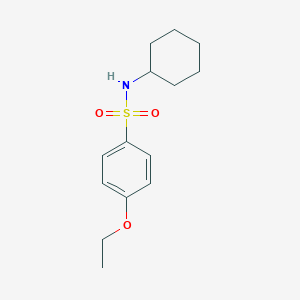
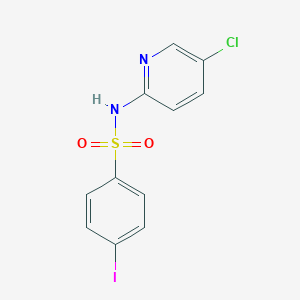
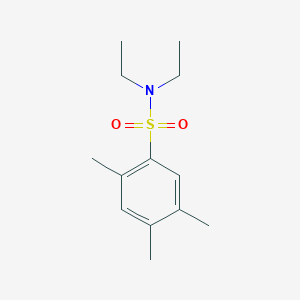
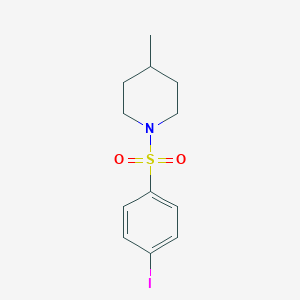
![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)
